molecular formula C18H16ClN3O B2515854 1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396706-70-9

1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2515854
CAS RN: 1396706-70-9
M. Wt: 325.8
InChI Key: ZQKWCCIKLDPLJT-UHFFFAOYSA-N
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Description

The compound "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 2-chlorobenzyl group and a phenyl group as substituents on the triazole ring, as well as a cyclopropyl group. The structure of related triazole compounds has been studied, revealing insights into their molecular conformation and potential interactions .

Synthesis Analysis

While the specific synthesis of "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is not detailed in the provided papers, similar triazole derivatives have been synthesized through various methods. For instance, substituted benzazepines, which share some structural features with triazoles, were prepared by cyclization of amino alcohols followed by demethylation . Another method involved the condensation of tris(2-chlorobenzyl)tin hydroxide with 3-mercapto-1,2,4-triazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been characterized using crystallography. For example, the crystal structure of a related compound, 4-(2-chlorobenzyl)-5-phenyl-1,2,4-triazole, showed that the triazole ring is planar and forms distinct dihedral angles with the attached phenyl rings . This information can be useful in predicting the molecular conformation of "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" and understanding its potential reactivity and interactions.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be inferred from studies on similar compounds. For instance, 3-{4'-(Chlorobenzyloxy)-phenyl}-4-amino-5-mercapto-1,2,4-triazoles were reacted with various reagents to yield a range of heterocyclic compounds . This suggests that the triazole moiety in the compound of interest may also be amenable to various chemical transformations, potentially leading to a diverse array of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. However, the intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the solid-state packing of these molecules, as seen in the crystal structures of related compounds . These interactions can affect properties such as solubility, melting point, and stability, which are important considerations in the development and application of new chemical entities.

Scientific Research Applications

Related Scientific Research Applications

While direct information on "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is not available, the examination of organochlorines and phenols in scientific research reveals their widespread presence in the environment and their potential impacts on human health. Studies have focused on the detection, effects, and management of similar compounds in various settings, including:

  • Environmental Monitoring and Public Health : Research has extensively documented the presence of organochlorine pesticides, PCBs (polychlorinated biphenyls), and phenolic compounds in environmental samples and human specimens, highlighting concerns about their persistence and bioaccumulation (Kunisue et al., 2004; Sudaryanto et al., 2006). These studies contribute to understanding the environmental distribution and health implications of such chemicals.
  • Exposure and Risk Assessment : Studies have assessed human exposure to organochlorines and phenols through biomonitoring of compounds in human milk, urine, and blood, providing essential data for risk assessment and regulatory purposes (Fromme et al., 2014; Berger et al., 2018). This research helps identify exposure sources and potential health risks, particularly to vulnerable populations such as pregnant women and children.
  • Toxicology and Health Effects : Investigations into the health effects of exposure to these compounds, including their potential role as endocrine disruptors and impact on developmental and reproductive health, contribute to the broader understanding of chemical safety and human health protection (Deierlein et al., 2017; Watkins et al., 2015).

These studies, while not directly addressing the specific compound , underscore the importance of scientific research in understanding the environmental presence, human exposure, and health effects of chemical compounds. They also highlight the need for ongoing research to inform public health guidelines, regulatory policies, and mitigation strategies.

For further details on these studies, the following references provide comprehensive insights:

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-16-9-5-4-6-14(16)12-21-18(23)22(15-7-2-1-3-8-15)17(20-21)13-10-11-13/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKWCCIKLDPLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

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